REACTION_CXSMILES
|
C(O[C:5](=O)[CH3:6])(=O)C.C[Si]([C:12]#[N:13])(C)C.[CH3:14][N:15]([CH3:19])C(Cl)=O.[C:20](=O)([O-])[O-].[K+].[K+].N1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1>C(Cl)Cl.O>[CH2:27]([C:5]1[CH:6]=[CH:19][N:15]=[C:14]([C:12]#[N:13])[CH:20]=1)[CH2:28][CH2:29][CH2:30][CH3:31] |f:3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
(1-Oxy-pyridin-4-yl)-methanol
|
Quantity
|
0.04 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
12.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
crude product
|
Quantity
|
4.27 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.4 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#N
|
Name
|
|
Quantity
|
2.35 mL
|
Type
|
reactant
|
Smiles
|
CN(C(=O)Cl)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 16 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (200 mL)
|
Type
|
WASH
|
Details
|
washed with brine (100 mL)
|
Type
|
CUSTOM
|
Details
|
The crude product obtained (4.27 g, 64%)
|
Type
|
CUSTOM
|
Details
|
was taken without purification for the next reaction
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at room temperature over night
|
Type
|
STIRRING
|
Details
|
stirred for 10 minutes
|
Duration
|
10 min
|
Type
|
EXTRACTION
|
Details
|
Extraction with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
followed by removal of solvent
|
Type
|
CUSTOM
|
Details
|
resulted in crude product which
|
Type
|
CUSTOM
|
Details
|
was purified on silica gel column chromatography
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |